3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-b][1,6]naphthyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-b][1,6]naphthyridine core and subsequent functionalization. One common approach is to start with the appropriate naphthyridine precursor and introduce the thieno ring through cyclization reactions. The 3,4-dimethoxybenzyl group can be introduced using protective group chemistry, which increases the solubility and stability of the precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may interact with biological targets, making it useful for studying biochemical pathways.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Mechanism of Action
The mechanism of action for 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the compound’s affinity for different targets .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea
- 2-(2-chloro-3,4-dimethoxy)phenylethylamine
Uniqueness
What sets 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide apart from similar compounds is its unique thieno[2,3-b][1,6]naphthyridine core, which imparts distinct biological activities and potential therapeutic benefits. The presence of the 3,4-dimethoxybenzyl group also enhances its solubility and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C21H24N4O3S/c1-25-7-6-15-13(11-25)9-14-18(22)19(29-21(14)24-15)20(26)23-10-12-4-5-16(27-2)17(8-12)28-3/h4-5,8-9H,6-7,10-11,22H2,1-3H3,(H,23,26) |
InChI Key |
FFMMIICBYCYISQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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